molecular formula C10H18N2S B13301385 [(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine

[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine

Cat. No.: B13301385
M. Wt: 198.33 g/mol
InChI Key: AIMLOSRRTBCRSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methyl-1,3-thiazole with pentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamine side chain differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-3-4-5-6-11-7-10-9(2)12-8-13-10/h8,11H,3-7H2,1-2H3

InChI Key

AIMLOSRRTBCRSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(N=CS1)C

Origin of Product

United States

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